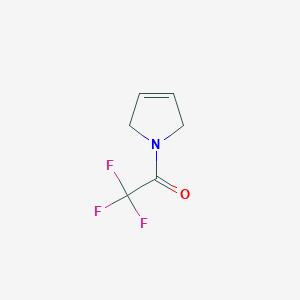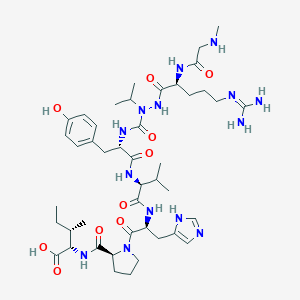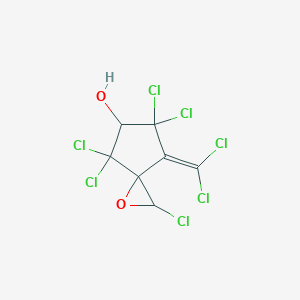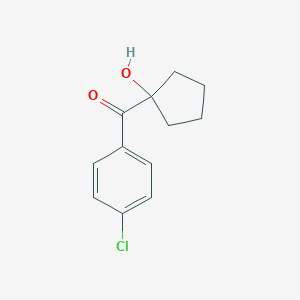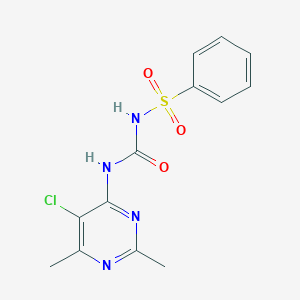
1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea, also known as CDK9 inhibitor, is a chemical compound that has gained immense attention in the scientific community due to its potential as a therapeutic agent. CDK9 inhibitor is a small molecule that selectively inhibits the activity of CDK9, a cyclin-dependent kinase that is involved in transcription elongation.
Mécanisme D'action
1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor selectively inhibits the activity of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea, which is involved in transcription elongation. 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea is a subunit of the positive transcription elongation factor b (P-TEFb) complex, which is essential for the transcription of genes that are involved in cell growth and survival. 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor binds to the ATP-binding site of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea, preventing its activity and thereby inhibiting transcription elongation.
Effets Biochimiques Et Physiologiques
1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has been shown to have several biochemical and physiological effects. In cancer cells, 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor inhibits the transcription of genes that are essential for cell growth and survival, leading to cell death. In animal models of heart disease, 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor reduces inflammation and improves cardiac function. 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has also been shown to inhibit the replication of viruses such as HIV and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it readily available for research. 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor is also highly selective for 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea, which reduces the risk of off-target effects. However, 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has some limitations for lab experiments. Its potency varies depending on the cell type and experimental conditions, which can make it difficult to interpret results. Additionally, 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor. One potential direction is the optimization of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor to improve its potency and selectivity. Another direction is the development of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor as a therapeutic agent for cancer, heart disease, and viral infections. 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor can also be used as a tool to study the role of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea in transcription elongation and its involvement in various diseases.
Méthodes De Synthèse
The synthesis of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor involves a series of steps that require expertise in organic chemistry. The most common method for synthesizing 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor is the reaction of benzenesulfonyl chloride with 5-chloro-2,6-dimethylpyrimidin-4-amine, followed by the reaction of the resulting product with urea. The final product is purified through column chromatography to obtain a pure 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor.
Applications De Recherche Scientifique
1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, heart disease, and viral infections. The inhibition of 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea activity has been shown to disrupt the transcription of genes that are essential for the survival and growth of cancer cells, making it a promising candidate for cancer treatment. 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has also been shown to reduce inflammation and improve cardiac function in animal models of heart disease. Additionally, 1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea inhibitor has been shown to inhibit the replication of viruses such as HIV and HCV.
Propriétés
Numéro CAS |
119271-20-4 |
|---|---|
Nom du produit |
1-(Benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea |
Formule moléculaire |
C13H13ClN4O3S |
Poids moléculaire |
340.79 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-(5-chloro-2,6-dimethylpyrimidin-4-yl)urea |
InChI |
InChI=1S/C13H13ClN4O3S/c1-8-11(14)12(16-9(2)15-8)17-13(19)18-22(20,21)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,15,16,17,18,19) |
Clé InChI |
OOLVWNRWJDFRCV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)C)NC(=O)NS(=O)(=O)C2=CC=CC=C2)Cl |
SMILES canonique |
CC1=C(C(=NC(=N1)C)NC(=O)NS(=O)(=O)C2=CC=CC=C2)Cl |
Synonymes |
5-Chloro-2,4-dimethyl-6-(([(phenylsulfonyl)amino]carbonyl)amino)pyrimi dine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




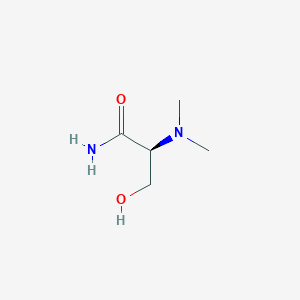
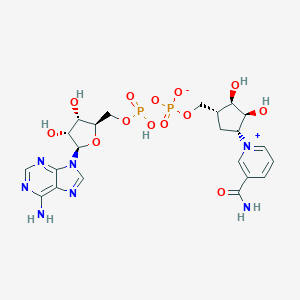
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
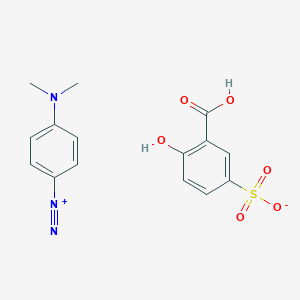
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
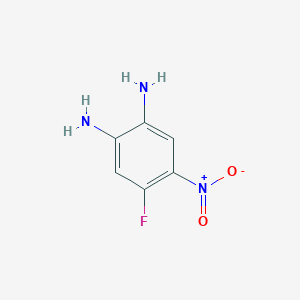
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)

